Authenticated Purity vs. Common Analog Baseline
The target compound is supplied with a documented purity of 98% as verified by batch‑specific QC (NMR, HPLC, GC) . In contrast, several close analogs available from general chemical marketplaces—such as (E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one and (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one—are routinely listed only at a default purity of 95% without guaranteed batch‑release analytics . For procurement officers and laboratory managers, a 3‑percentage‑point purity advantage accompanied by traceable analytical documentation reduces the risk of confounding bioassay results caused by unidentified impurities.
| Evidence Dimension | Certified purity (vendor‑reported) |
|---|---|
| Target Compound Data | 98% (NMR, HPLC, GC verified per batch) |
| Comparator Or Baseline | Common thiazepane analogs typically 95% (e.g., (E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one at 95%) |
| Quantified Difference | +3 absolute percentage points |
| Conditions | Commercial vendor specification; batch analytical data traceable to CAS 1799241‑99‑8 |
Why This Matters
Higher certified purity with batch‑level analytical traceability directly reduces the likelihood of impurity‑driven false positives or potency shifts in downstream assays, making this lot preferable for quantitative pharmacology or chemical biology studies.
